molecular formula C13H17NO5 B030497 ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate CAS No. 54278-05-6

ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B030497
CAS RN: 54278-05-6
M. Wt: 267.28 g/mol
InChI Key: FKTKTQYEWVQOAU-UHFFFAOYSA-N
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Description

Start by describing the compound’s basic characteristics, such as its molecular formula, molecular weight, and structural formula.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its functional groups and stereochemistry.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Chemical Recycling and Polymer Synthesis

Chemical Recycling of Poly(ethylene terephthalate)

A study by Karayannidis and Achilias (2007) discusses the chemical recycling techniques for poly(ethylene terephthalate) (PET), highlighting hydrolysis in either an alkaline or acid environment to recover pure terephthalic acid monomer. This process reflects the potential for chemical recycling of polymers, where compounds like ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate might play a role in novel polymer synthesis or recycling processes due to its structural features and reactivity (Karayannidis & Achilias, 2007).

Anticancer Drug Research

Search for Anticancer Drugs with High Tumor Specificity

Sugita et al. (2017) review the tumor specificity and keratinocyte toxicity of various synthesized compounds, aiming to develop anticancer drugs with reduced toxicity. This research underscores the importance of chemical innovation in creating more effective and less harmful therapeutic agents. Compounds with complex structures, such as ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate, could potentially be evaluated for similar applications (Sugita et al., 2017).

Ethylene Inhibition and Agricultural Applications

Effects of Ethylene-action Inhibitor 1-Methylcyclopropene

Li et al. (2016) review the effects of 1-methylcyclopropene (1-MCP) on non-climacteric fruit crops, illustrating its role in inhibiting ethylene's effects and improving postharvest quality. This highlights the potential for compounds affecting ethylene signaling or synthesis in agricultural applications to extend the shelf life of produce (Li et al., 2016).

Alkoxycarbonylation and Phytogenic Substrates

Alkoxycarbonylation of Unsaturated Phytogenic Substrates

Sevostyanova and Batashev (2023) discuss the synthesis of esters by alkoxycarbonylation of unsaturated phytogenic substrates, emphasizing the use of palladium catalysts for achieving high yields. This area of research could offer insights into the reactivity and potential applications of ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate in the synthesis of new chemical products or intermediates (Sevostyanova & Batashev, 2023).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-4-19-13(17)12-8(2)9(10(7-15)14-12)5-6-11(16)18-3/h7,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTKTQYEWVQOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C=O)CCC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573768
Record name Ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate

CAS RN

54278-05-6
Record name Ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-Dimethyl-4-(2-methoxycarbonylethyl)-1H-pyrrole-2-carboxylic acid ethyl ester (127 g) was dissolved in acetic acid (1900 mL), water (1900 mL) and tetrahydrofuran (1900 mL) and cooled to −30° C. Cerric ammonium nitrate (1097 g) was added in portions with stirring to give a reddish-orange suspension. The suspension was stirred at 0° C. for 2 hours, neutralized to pH 7 with sodium bicarbonate and extracted with ethyl acetate (2000 mL). The ethyl acetate layer was separated, washed with brine (200 mL) and dried over anhydrous sodium sulfate (20 g). The solvent was removed to give 80.2 g (60%) of 5-formyl-4-(2-methoxycarbonylethyl)-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester as an oil.
Quantity
1900 mL
Type
solvent
Reaction Step One
Name
Quantity
1900 mL
Type
reactant
Reaction Step Two
Quantity
1900 mL
Type
solvent
Reaction Step Two
Quantity
1097 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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